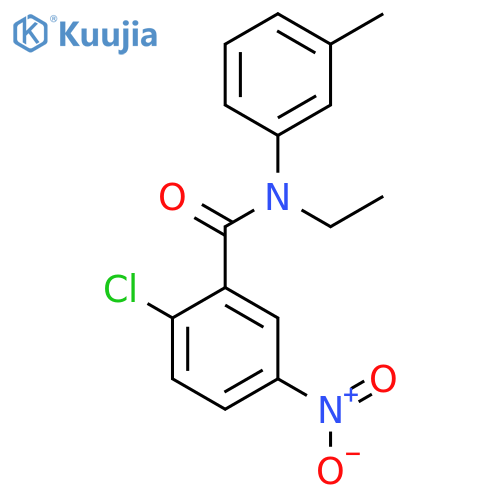

Cas no 2347665-17-0 (2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide)

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide

- Z277538762

- F3386-5248

-

- インチ: 1S/C16H15ClN2O3/c1-3-18(12-6-4-5-11(2)9-12)16(20)14-10-13(19(21)22)7-8-15(14)17/h4-10H,3H2,1-2H3

- InChIKey: MLUGIRYEXNFAGD-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1C(N(CC)C1C=CC=C(C)C=1)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 318.0771200g/mol

- どういたいしつりょう: 318.0771200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 66.1Ų

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3386-5248-4mg |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 4mg |

$66.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-20mg |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 20mg |

$99.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-40mg |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 40mg |

$140.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-5μmol |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 5μmol |

$63.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-5mg |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 5mg |

$69.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-25mg |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-2mg |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 2mg |

$59.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-2μmol |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 2μmol |

$57.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-10μmol |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 10μmol |

$69.0 | 2023-11-21 | |

| Life Chemicals | F3386-5248-3mg |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |

2347665-17-0 | 90%+ | 3mg |

$63.0 | 2023-11-21 |

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamideに関する追加情報

Introduction to 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide (CAS No. 2347665-17-0)

2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide, with the CAS number 2347665-17-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nitroaromatic amides, which are known for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a nitro group, a chloro substituent, and an N-ethylated amide moiety, all of which contribute to its unique chemical properties and reactivity.

The< strong>nitro group at the 5-position of the benzene ring is a key feature that influences the electronic properties of the molecule, making it a valuable intermediate in synthetic chemistry. The presence of a< strong>chloro substituent at the 2-position enhances the electrophilicity of the aromatic ring, facilitating further functionalization. Additionally, the< strong>N-ethyl-N-(3-methylphenyl) amide side chain introduces steric and electronic effects that can modulate the biological activity of the compound.

In recent years, there has been a growing interest in nitroaromatic compounds due to their potential as pharmacological agents. The< strong>5-nitrobenzamide moiety, in particular, has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers have been exploring ways to optimize the structure of these compounds to enhance their efficacy and reduce potential side effects. The< strong>2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide (CAS No. 2347665-17-0) is being investigated as a lead compound in several drug discovery programs.

The synthesis of< strong>2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide involves multiple steps, including nitration, chlorination, and amide formation. Each step must be carefully controlled to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency of the synthesis process. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for precise characterization of the intermediate compounds and final product.

The biological activity of< strong>2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide has been evaluated in various in vitro and in vivo models. Studies have shown that this compound exhibits promising antimicrobial properties against certain bacterial strains. Additionally, preliminary data suggest that it may have inhibitory effects on specific enzymes involved in inflammation and cancer progression. These findings have prompted further investigation into its potential as a therapeutic agent.

In conclusion, 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide (CAS No. 2347665-17-0) is a structurally complex organic compound with significant pharmaceutical potential. Its unique chemical properties make it a valuable tool for researchers in the development of new drugs. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological profile for clinical applications.

2347665-17-0 (2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide) 関連製品

- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)

- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)

- 13324-83-9(2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one)

- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)

- 1238343-38-8(5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid)

- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)

- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)

- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)

- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)

- 1147491-77-7(N-(1-Cyanocycloheptyl)-2-{[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]amino}acetamide)